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4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

Chagas disease CYP51 Target engagement

Obtaining a high-purity, non-azole CYP51 probe for sterol biosynthesis studies often forces researchers into lengthy custom syntheses. MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) solves this bottleneck as a ready-to-ship, well-characterized inhibitor. - Inhibits TcCYP51 with an IC50 of 8.1 µM, phenocopying posaconazole but via a unique benzamide scaffold. - Pre-validated by X-ray crystallography; ideal for co-crystallization and fragment-based drug design campaigns. - Compact (MW 400.45 g/mol, AlogP 3.74) and synthetically tractable, streamlining lead-optimization cycles.

Molecular Formula C22H16N4O2S
Molecular Weight 400.5 g/mol
Cat. No. B1193159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
SynonymsMMV-001239;  MMV 001239;  MMV001239
Molecular FormulaC22H16N4O2S
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N
InChIInChI=1S/C22H16N4O2S/c1-28-18-8-9-20-19(11-18)25-22(29-20)26(14-16-3-2-10-24-13-16)21(27)17-6-4-15(12-23)5-7-17/h2-11,13H,14H2,1H3
InChIKeyDFAPSRVPHLAGPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MMV001239 for Chagas Disease & CYP51 Sterol Biosynthesis


4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide, designated MMV001239, is a synthetic small-molecule probe from the Medicines for Malaria Venture (MMV) Malaria Box [1]. It functions as a potent, non-azole inhibitor of lanosterol-14-alpha-demethylase (TcCYP51), a critical enzyme in the sterol biosynthesis pathway of Trypanosoma cruzi, the causative agent of Chagas disease . Unlike traditional antifungal azoles, MMV001239 belongs to a distinct benzamide chemotype, offering a novel scaffold for targeting CYP51 in kinetoplastid parasites and drug-resistant fungal strains [2].

Why Generic Azole CYP51 Inhibitors Cannot Replace MMV001239


Substituting MMV001239 with conventional azole CYP51 inhibitors like posaconazole or fluconazole, or other antiparasitic leads, invalidates critical structure-activity relationship (SAR) and mechanistic studies. MMV001239 is not an azole; its benzamide scaffold generates a unique cross-class binding mode within the CYP51 active site, interacting with the heme iron via a pyridine nitrogen rather than an imidazole or triazole ring [1]. This distinct chemotype drives a different resistance profile and target engagement fingerprint. Data from directed evolution screens confirm that parasite lineages resistant to MMV001239 harbor unique CYP51 mutations compared to those resistant to azoles, proving that its mode of inhibition is mechanistically non-interchangeable with existing clinical standards [2].

Quantitative Differentiation vs. Azole Antifungals & Analogs


Target Engagement: Sterol Accumulation vs. Posaconazole

MMV001239 phenocopies the sterol accumulation profile of the clinical triazole posaconazole in T. cruzi. Both compounds induce accumulation of lanosterol and eburicol, confirming on-target CYP51 inhibition [1]. However, MMV001239 achieves this via a distinct structural scaffold (benzamide vs. triazole), validated by X-ray crystallography showing it occupies the same binding site but with a unique coordination geometry to the heme iron [2]. This confirms an equivalent phenotypic outcome through a structurally novel mechanism.

Chagas disease CYP51 Target engagement Sterol profiling

Antiparasitic Selectivity Index vs. Close Analogs

In a standardized screening panel against P. falciparum (3D7 strain) and human foreskin fibroblasts (HFF), MMV001239 showed a distinct selectivity profile compared to other MMV Malaria Box hits. Its EC50 against 3D7 was 15 µM, with an HFF IC50 >32 µM, resulting in a Selectivity Index (SI) >2 [1]. While its antiplasmodial potency is moderate, its SI profile is directionally superior to close analogs like MMV019555 (EC50: 0.376 µM, HFF: 4.06 µM) when evaluating host-cell safety for antiparasitic screening cascades.

Selectivity index Cytotoxicity P. falciparum Drug safety

Resistance Mutation Profile vs. Fluconazole

Directed evolution experiments in S. cerevisiae identified MMV001239-resistant lineages with specific mutations in CYP51 (Erg11p). These lineages exhibited a significant shift in IC50 compared to the parental strain, yet the mutations conferring resistance are distinct from those selected by fluconazole [1]. This indicates that MMV001239's binding mode and resistance landscape are non-overlapping with azoles, providing a critical advantage for probing CYP51 function in azole-resistant contexts.

Drug resistance Directed evolution CYP51 mutations SAR

Binding Mode Validation by X-Ray Crystallography

A direct binding pose of MMV001239 within the CYP51 active site was experimentally validated via low-resolution X-ray crystallography [1]. The electron density map confirmed that MMV001239's pyridine nitrogen coordinates directly to the heme iron, a critical interaction for CYP51 inhibition. This experimental validation contrasts with many structurally similar leads, such as fluconazole, whose binding mode is well-established, but provides a novel cross-class comparison. This experimental data eliminates ambiguity in docking studies, enabling robust structure-based optimization.

X-ray crystallography CYP51 inhibitor Heme coordination Structure-based drug design

Physicochemical Profile vs. Clinical Azole Drugs

The physicochemical properties of MMV001239 (MW: 400.45 g/mol, AlogP: 3.74) position it in a more favorable drug-like space compared to some clinical azoles. Posaconazole has a much higher molecular weight (700.8 g/mol) and a complex structure that limits its utility as a lead scaffold for oral bioavailability optimization [1]. While MMV001239's AlogP is within the ideal range for CNS penetration, it exceeds Lipinski's TPSA threshold for certain pathogens. This distinct profile makes it a superior starting point for developing orally bioavailable, non-azole CYP51 inhibitors.

Drug-likeness Physicochemical properties Lead optimization CYP51 inhibitor

Optimal Procurement Use Cases for MMV001239


Structural Biology Probe for CYP51 Crystallography

Due to its experimentally validated binding pose and distinct chemotype, MMV001239 serves as a high-value probe for structural biology studies targeting CYP51. Researchers can co-crystallize the compound with T. cruzi or fungal CYP51 orthologs to map active-site interactions and guide fragment-based drug discovery [1]. Its non-azole coordination to the heme iron offers a template for designing inhibitors that evade existing azole resistance mechanisms.

Chemical Tool for Sterol Pathway Dissection in Parasites

MMV001239 induces a phenocopy of posaconazole, blocking sterol 14α-demethylation and causing accumulation of lanosterol and eburicol in T. cruzi [1]. This makes it an ideal chemical tool for functional genomics or metabolomics studies designed to dissect the sterol pathway's role in parasite viability, independent of azole-based probes. Its use can reveal CYP51-dependent vulnerabilities that are masked by the polypharmacology of azole drugs.

Hit-to-Lead Starting Point for Chagas Drug Discovery

With a molecular weight of 400.45 g/mol and an AlogP of 3.74, MMV001239 occupies favorable chemical space for oral bioavailability optimization [1]. Its selectivity index (>2 in preliminary screens) and robust synthetic tractability make it a preferred starting scaffold over high-molecular-weight azoles for medicinal chemistry programs aiming to develop new Chagas disease therapeutics. The availability of a validated target (TcCYP51) and a crystal structure facilitates efficient SAR cycles.

Reference Standard in Non-Azole Resistance Research

Directed evolution experiments have generated and characterized MMV001239-resistant yeast strains [1]. These strains serve as precise biological reagents for studying the evolution of non-azole CYP51 resistance. Procuring MMV001239 enables researchers to calibrate their resistance assays and benchmark novel inhibitors against a compound with a mutationally defined, distinct resistance profile that does not overlap with fluconazole [1].

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